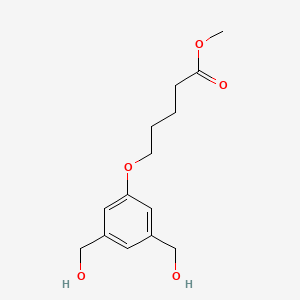

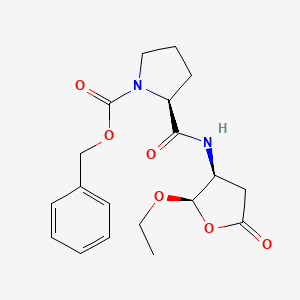

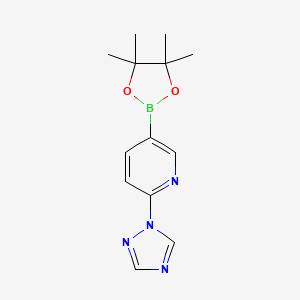

![molecular formula C16H20FN3O5 B1444491 Tert-butyl 4-[(2-fluoro-5-nitrophenyl)carbonyl]piperazine-1-carboxylate CAS No. 1379526-99-4](/img/structure/B1444491.png)

Tert-butyl 4-[(2-fluoro-5-nitrophenyl)carbonyl]piperazine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 4-[(2-fluoro-5-nitrophenyl)carbonyl]piperazine-1-carboxylate is a chemical compound with the molecular formula C15H20FN3O4 . It is a derivative of N-Boc piperazine, which serves as a useful building block in the synthesis of several novel organic compounds . These compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Synthesis Analysis

The synthesis of N-Boc piperazine derivatives involves several steps, including the use of FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The synthesis of these compounds can be achieved using a modified Bruylants approach . Cross-coupling of 1-Boc-piperazine with aryl iodides using CuBr/1,1′-bi-2-naphthol (catalyst) and K3PO4 (base) has been reported .Molecular Structure Analysis

The molecular structure of N-Boc piperazine derivatives has been confirmed by single crystal X-ray diffraction analysis . The molecule adopts a specific shape depending on the derivative. For instance, one derivative is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while another derivative is L-shaped with the molecule being twisted at the C10 atom .Chemical Reactions Analysis

N-Boc piperazine undergoes Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives . It can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine-containing drug substances .Physical And Chemical Properties Analysis

Tert-butyl 4-[(2-fluoro-5-nitrophenyl)carbonyl]piperazine-1-carboxylate is a solid compound . It has a molecular weight of 325.34 . More detailed physical and chemical properties may require further experimental analysis.Wissenschaftliche Forschungsanwendungen

Organofluorine Chemistry

Tert-butyl 4-[(2-fluoro-5-nitrophenyl)carbonyl]piperazine-1-carboxylate: is a compound of interest in the field of organofluorine chemistry. This branch of chemistry involves the study and application of organic compounds containing fluorine. The compound’s fluorinated structure makes it a valuable building block for synthesizing more complex fluorinated molecules, which are often found in pharmaceuticals, agrochemicals, and materials science .

Anti-tubercular Agents

Research has indicated the potential of piperazine derivatives as anti-tubercular agents. In particular, compounds similar to Tert-butyl 4-[(2-fluoro-5-nitrophenyl)carbonyl]piperazine-1-carboxylate have been designed and synthesized to evaluate their activity against Mycobacterium tuberculosis . These studies are crucial as they contribute to the development of new treatments for tuberculosis, especially in the face of rising drug resistance.

Antimicrobial Studies

The antimicrobial properties of piperazine derivatives are a significant area of study. Tert-butyl 4-[(2-fluoro-5-nitrophenyl)carbonyl]piperazine-1-carboxylate can be used as a precursor for synthesizing compounds with potential antimicrobial activity. Such compounds are tested against a variety of pathogens to determine their efficacy and safety profile .

Alzheimer’s Disease Research

Piperazine derivatives are also explored for their neuroprotective properties. Compounds structurally related to Tert-butyl 4-[(2-fluoro-5-nitrophenyl)carbonyl]piperazine-1-carboxylate have been synthesized and evaluated as gamma-secretase modulators. These modulators are investigated for their potential to treat familial Alzheimer’s disease by affecting the production of amyloid-beta peptides.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Given the wide spectrum of biological activities of N-Boc piperazine derivatives, they hold potential for further exploration in the field of drug discovery . Their easy modificability, proper alkalinity, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties make them an important synthetic strategy in drug discovery .

Eigenschaften

IUPAC Name |

tert-butyl 4-(2-fluoro-5-nitrobenzoyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O5/c1-16(2,3)25-15(22)19-8-6-18(7-9-19)14(21)12-10-11(20(23)24)4-5-13(12)17/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWONAYYXJOZYRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

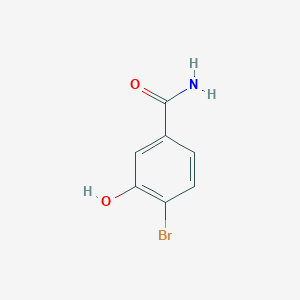

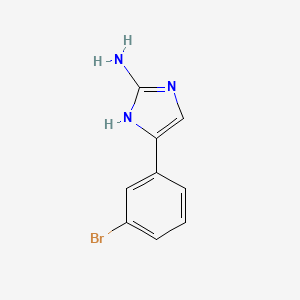

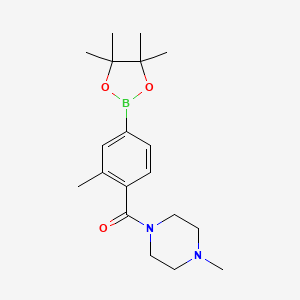

![6-Fluoroimidazo[1,2-a]pyridin-2-amine](/img/structure/B1444422.png)

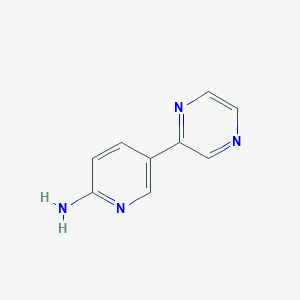

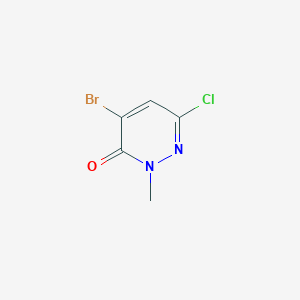

![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-](/img/structure/B1444429.png)